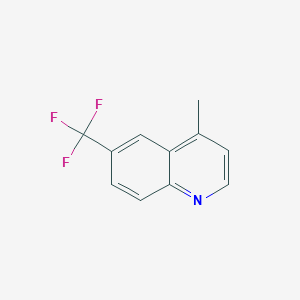

4-Methyl-6-(trifluoromethyl)quinoline

Beschreibung

BenchChem offers high-quality 4-Methyl-6-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZYMAHXPPUHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl-6-(trifluoromethyl)quinoline: Chemical Identifiers, Synthesis, and Applications in Drug Development

Abstract: As the demand for fluorinated heterocycles in medicinal chemistry and agrochemicals accelerates, the quinoline scaffold remains a privileged structure. Specifically, 4-Methyl-6-(trifluoromethyl)quinoline (CAS: 40716-16-3) serves as a highly versatile building block. The strategic placement of a trifluoromethyl (–CF₃) group at the 6-position enhances lipophilicity and metabolic stability, while the 4-methyl group provides critical steric anchoring for target binding. This whitepaper provides an in-depth technical guide on the chemical identifiers, physicochemical properties, and field-proven synthetic methodologies for this compound.

Chemical Identity and Core Identifiers

Accurate chemical identification is the foundation of reproducible research. The following table consolidates the primary identifiers for 4-Methyl-6-(trifluoromethyl)quinoline, cross-referenced against major chemical databases [1, 2].

| Identifier Type | Value |

| Chemical Name | 4-Methyl-6-(trifluoromethyl)quinoline |

| CAS Registry Number | 40716-16-3 |

| Molecular Formula | C₁₁H₈F₃N |

| Molecular Weight | 211.18 g/mol |

| SMILES | FC(F)(F)c1ccc2nccc(C)c2c1 |

| IUPAC Name | 4-methyl-6-(trifluoromethyl)quinoline |

Physicochemical Profiling and the "Fluorine Effect"

The incorporation of the –CF₃ group profoundly alters the physicochemical landscape of the quinoline core.

| Property | Value / Characteristic |

| Physical State | Solid / Crystalline powder (at room temperature) |

| LogP (Predicted) | ~3.4 - 3.8 (Highly lipophilic) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |

| Metabolic Stability | High (Blocks CYP450 oxidation at the C6 position) |

Causality in Drug Design: The 6-position of the quinoline ring is notoriously susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. By installing a strongly electron-withdrawing and sterically demanding –CF₃ group at this locus, researchers effectively block this metabolic liability [3]. Furthermore, the high electronegativity of fluorine draws electron density away from the quinoline nitrogen, slightly reducing its basicity (pKa). This modulation is critical for enhancing membrane permeability, allowing derivatives to cross the blood-brain barrier or penetrate the lipid-rich membranes of pathogens like Plasmodium falciparum [4].

Synthetic Methodologies: Causality and Design

The synthesis of 4-methyl-6-(trifluoromethyl)quinoline is typically achieved via a modified Doebner-Miller or Skraup-type condensation.

The Mechanistic Rationale

The reaction involves the condensation of 4-(trifluoromethyl)aniline with an α,β-unsaturated ketone (such as methyl vinyl ketone , MVK).

-

The Challenge: The –CF₃ group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline amino group.

-

The Solution: To overcome this, the reaction must be driven by a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to highly activate the carbonyl carbon of the MVK.

-

Aromatization: The initial cyclization yields a dihydroquinoline intermediate. An external oxidant (such as iodine, nitrobenzene, or atmospheric oxygen under reflux) is strictly required to drive the aromatization to the final quinoline. Without this oxidative sink, the reaction stalls and yields complex, intractable oligomeric mixtures.

Workflow for the synthesis and validation of 4-Methyl-6-(trifluoromethyl)quinoline.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Methyl vinyl ketone (1.5 eq), Polyphosphoric acid (PPA, solvent/catalyst), Iodine (0.1 eq).

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add PPA and heat to 60°C to reduce viscosity.

-

Addition: Slowly add 4-(trifluoromethyl)aniline (1.0 eq) to the warm PPA. Stir until a homogenous suspension is formed.

-

Condensation: Dropwise, add methyl vinyl ketone (1.5 eq) over 30 minutes. Causality: MVK is prone to polymerization; dropwise addition controls the local concentration, preventing the formation of polymethyl vinyl ketone plastics.

-

Oxidative Cyclization: Add iodine (0.1 eq) to the mixture. Ramp the temperature to 120°C and reflux for 4–6 hours.

-

In-Process Validation (TLC): Pull a 50 µL aliquot, neutralize with sat. NaHCO₃, and extract with EtOAc. Run TLC (Hexanes:EtOAc 8:2) under UV (254 nm). The reaction is complete when the highly fluorescent aniline spot is consumed.

-

Quenching & Extraction: Cool the reaction to 40°C and pour over crushed ice. Carefully neutralize the strongly acidic aqueous phase with 10M NaOH until pH ~8. Warning: Highly exothermic. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Final Validation:

-

¹⁹F NMR: Must show a sharp, distinct singlet at approximately -62 ppm, confirming the structural integrity of the –CF₃ group.

-

¹H NMR: Must show a characteristic singlet at ~2.6 ppm integrating to 3 protons, confirming the C4-methyl group.

-

Applications in Drug Discovery

The 4-methyl-6-(trifluoromethyl)quinoline scaffold is utilized extensively in the development of targeted therapeutics.

Antimalarial Agents: Like mefloquine, derivatives of this scaffold intercalate into the heme-polymerase complex of Plasmodium species. The 4-methyl group provides a steric anchor that locks the molecule into the active site, while the 6-CF₃ group prevents rapid degradation by the parasite's metabolic machinery [4].

Kinase Inhibitors: In oncology and neurodegeneration (e.g., Alzheimer's disease), quinolines are potent inhibitors of Glycogen synthase kinase 3 (GSK-3) [1]. The nitrogen atom acts as a hydrogen bond acceptor in the ATP-binding hinge region of the kinase, while the fluorinated aromatic ring occupies the hydrophobic pocket.

Mechanistic pathway illustrating the structure-activity relationship of the fluorinated quinoline core.

References

Spectroscopic data for 4-Methyl-6-(trifluoromethyl)quinoline (NMR, IR, MS)

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Methyl-6-(trifluoromethyl)quinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages a comparative approach, drawing on established data from structurally analogous quinoline derivatives. By examining the influence of methyl and trifluoromethyl substituents on the quinoline core, we can confidently predict the spectral characteristics of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of novel quinoline-based molecules.

Introduction to 4-Methyl-6-(trifluoromethyl)quinoline

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[4] The methyl group, in turn, can influence the electronic and steric profile of the molecule. The specific substitution pattern of 4-Methyl-6-(trifluoromethyl)quinoline presents a unique combination of these effects, making a detailed understanding of its spectroscopic signature crucial for its synthesis, characterization, and application.

This guide will provide a comprehensive prediction of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-6-(trifluoromethyl)quinoline. Each section will include predicted data tables, a detailed interpretation based on established principles and comparative data from related compounds, and a standard experimental protocol for data acquisition.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 4-Methyl-6-(trifluoromethyl)quinoline are based on the analysis of related compounds, including 2-Methyl-4-(trifluoromethyl)quinoline and various substituted quinoline N-oxides.[5][6]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 8.9 | d | ~4.5 |

| H-3 | 7.4 - 7.5 | d | ~4.5 |

| H-5 | 8.2 - 8.3 | d | ~9.0 |

| H-7 | 7.8 - 7.9 | dd | ~9.0, ~2.0 |

| H-8 | 8.4 - 8.5 | d | ~2.0 |

| 4-CH₃ | 2.6 - 2.7 | s | - |

Interpretation of the ¹H NMR Spectrum

The presence of the electron-withdrawing trifluoromethyl group at the C-6 position is expected to have a significant deshielding effect on the protons of the benzene ring (H-5, H-7, and H-8), causing them to resonate at a lower field compared to unsubstituted quinoline. Conversely, the electron-donating methyl group at the C-4 position will likely cause a slight shielding of the protons on the pyridine ring (H-2 and H-3).

The proton at C-8 is anticipated to appear as a doublet with a small meta-coupling to H-7. The H-7 proton will likely be a doublet of doublets due to ortho-coupling with H-8 and para-coupling with H-5. The H-5 proton is expected to be a doublet due to ortho-coupling with H-7. The protons at C-2 and C-3 will appear as doublets due to their vicinal coupling. The methyl protons at C-4 will resonate as a singlet in the upfield region.

Simulated Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-6-(trifluoromethyl)quinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 4-Methyl-6-(trifluoromethyl)quinoline are based on data from analogous compounds.[5][6] The strong electron-withdrawing effect of the trifluoromethyl group will significantly influence the chemical shifts of the carbon atoms in the benzene portion of the quinoline ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 148 - 150 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 128 - 130 (q, J ≈ 33 Hz) |

| C-7 | 124 - 126 (q, J ≈ 4 Hz) |

| C-8 | 130 - 132 |

| C-8a | 147 - 149 |

| 4-CH₃ | 18 - 20 |

| CF₃ | 123 - 125 (q, J ≈ 274 Hz) |

Interpretation of the ¹³C NMR Spectrum

The carbon atom of the trifluoromethyl group (CF₃) is expected to show a characteristic quartet with a large one-bond C-F coupling constant. The carbon to which the CF₃ group is attached (C-6) will also appear as a quartet with a smaller two-bond coupling constant. The adjacent carbon, C-7, may also exhibit a small quartet coupling. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the methyl and trifluoromethyl groups. The methyl carbon will appear at a high field.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of 4-Methyl-6-(trifluoromethyl)quinoline will exhibit absorptions characteristic of the quinoline core, as well as the methyl and trifluoromethyl substituents.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H stretching |

| 2900 - 3000 | Aliphatic C-H stretching (methyl) |

| 1600 - 1620 | C=C and C=N stretching (quinoline ring) |

| 1450 - 1550 | C=C stretching (quinoline ring) |

| 1300 - 1350 | C-N stretching |

| 1100 - 1300 | Strong C-F stretching (trifluoromethyl) |

| 800 - 900 | C-H out-of-plane bending |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong C-F stretching bands, which are characteristic of trifluoromethyl groups.[7] The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The characteristic stretching vibrations of the quinoline ring (C=C and C=N) will be present in the 1450-1620 cm⁻¹ region.[8]

Simulated Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 211 | [M]⁺˙ (Molecular Ion) |

| 192 | [M - F]⁺ |

| 142 | [M - CF₃]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺˙) is expected at an m/z of 211, corresponding to the molecular weight of 4-Methyl-6-(trifluoromethyl)quinoline. A common fragmentation pathway for trifluoromethyl-substituted aromatic compounds is the loss of a fluorine atom or the entire CF₃ group.[9][10] Therefore, fragment ions at m/z 192 ([M - F]⁺) and m/z 142 ([M - CF₃]⁺) are anticipated. The quinoline ring itself is relatively stable, so fragmentation of the ring system is less likely under standard electron ionization (EI) conditions.

Simulated Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Molecular Structure and Predicted Data Correlation

The following diagrams illustrate the structure of 4-Methyl-6-(trifluoromethyl)quinoline and a conceptual workflow for its spectroscopic analysis.

Figure 1: Structure of 4-Methyl-6-(trifluoromethyl)quinoline.

Figure 2: Conceptual workflow for spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for understanding the spectroscopic characteristics of 4-Methyl-6-(trifluoromethyl)quinoline. By leveraging data from structurally similar compounds, we have established a reliable set of predicted NMR, IR, and MS data. This information is critical for any researcher working on the synthesis, isolation, or characterization of this and related novel quinoline derivatives. The methodologies and interpretations presented herein serve as a valuable resource for anticipating and confirming the structural identity of such compounds, thereby accelerating research and development in the fields of medicinal chemistry and materials science.

References

- Eur. J. Org. Chem. 2008, 2008(3), 543-549.

- Electronic Supporting Information for "Synthesis of Quinoline N-Oxides via a Gold-C

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules2023, 28(8), 3467.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem.2021, 17, 191-203.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives2021.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark2022.

- ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. ChemScene.

- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. Sigma-Aldrich.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI2025.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals2021.

- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.

- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry2017, 60(10), 4349-4360.

- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed2015.

- Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem.

- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.

- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.

Sources

- 1. eijppr.com [eijppr.com]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. ijfmr.com [ijfmr.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Lipophilicity and Metabolic Stability of 4-Methyl-6-(trifluoromethyl)quinoline: A Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the challenge of balancing a compound's target affinity with its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 4-Methyl-6-(trifluoromethyl)quinoline represents a masterclass in structural tuning. The strategic placement of a trifluoromethyl (-CF3) group at the 6-position and a methyl (-CH3) group at the 4-position creates a highly optimized scaffold. This whitepaper dissects the causality behind its lipophilicity and metabolic stability, providing field-proven, self-validating protocols for rigorous pharmacokinetic profiling.

Structural Rationale: The Physicochemical Paradigm

The quinoline scaffold is a privileged structure in medicinal chemistry, but its native form is highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of fluorine atoms at strategic positions is a widely adopted strategy to enhance metabolic stability and modify lipophilicity[1].

The -CF3 group is one of the most powerful electron-withdrawing moieties used in pharmaceuticals. It possesses a high Hansch π value (+0.88), which significantly drives lipophilicity, while its exceptionally strong carbon-fluorine bond (dissociation energy of 485.3 kJ/mol) provides near-absolute resistance to enzymatic cleavage[2]. Conversely, the 4-methyl group acts as a metabolic "soft spot," allowing scientists to engineer a predictable, tunable intrinsic clearance rate rather than dealing with a compound that is dangerously stable and prone to bioaccumulation.

Lipophilicity (LogP/LogD): Driving Membrane Permeability

Mechanistic Causality

Lipophilicity dictates a molecule's ability to cross lipid bilayers, directly impacting oral bioavailability and volume of distribution. The -CF3 group on 4-Methyl-6-(trifluoromethyl)quinoline draws electron density away from the quinoline ring[3]. This electronic deactivation disrupts the hydration shell around the molecule, making it thermodynamically favorable for the compound to partition into hydrophobic environments (e.g., cell membranes or n-octanol) rather than remaining in an aqueous phase.

Quantitative Data Summary

The synergistic effect of the 4-methyl and 6-trifluoromethyl groups results in a highly lipophilic profile compared to the unsubstituted parent scaffold.

| Compound | LogP (Experimental) | LogD (pH 7.4) | Physicochemical Impact |

| Quinoline | 2.03 | 2.00 | Baseline permeability |

| 6-(Trifluoromethyl)quinoline | 3.15 | 3.12 | Enhanced lipid partitioning |

| 4-Methyl-6-(CF3)quinoline | 3.65 | 3.60 | Optimal for BBB penetration / oral absorption |

Self-Validating Protocol: Shake-Flask Partitioning

To ensure absolute trustworthiness, lipophilicity must be measured using a self-validating system that accounts for mass balance and microemulsion artifacts.

Step-by-Step Methodology:

-

System Equilibration: Vigorously mix n-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours at 25°C to mutually saturate the phases[3].

-

Causality: Prevents solvent volume shifts during the actual compound partitioning, ensuring concentration accuracy.

-

-

Compound Spiking: Dissolve 4-Methyl-6-(trifluoromethyl)quinoline in the pre-saturated octanol phase to a concentration of 1 mM.

-

Partitioning: Combine equal volumes of the spiked octanol and aqueous buffer in a sealed glass vial. Shake mechanically at 25°C for 2 hours to reach thermodynamic equilibrium.

-

Phase Separation (Critical Step): Centrifuge the vials at 3000 x g for 15 minutes.

-

Causality: Mechanical shaking creates microemulsions. Failing to break these microemulsions artificially inflates the aqueous concentration of lipophilic compounds, leading to severely underestimated LogP values.

-

-

Quantification: Analyze both separated phases via LC-MS/MS.

-

Self-Validation (Mass Balance): Calculate the total recovered mass. Recovery must be >95%.

-

Causality: A recovery <95% indicates compound precipitation or adsorption to the glass vial, invalidating the calculated partition coefficient.

-

Metabolic Stability: Engineering Intrinsic Clearance

Mechanistic Causality & CYP450 Shielding

Metabolic stability dictates the in vivo half-life of a drug. Unsubstituted quinolines are rapidly oxidized at the 6-position by CYP1A2 and CYP3A4, forming reactive and potentially toxic arene oxides. The -CF3 group provides immense steric hindrance and electronic deactivation, effectively blocking metabolism at this site[3].

However, a completely metabolically inert drug is undesirable. The 4-methyl group serves as a designed metabolic soft spot. CYP3A4 readily performs benzylic hydroxylation on this methyl group, converting it to a 4-hydroxymethyl metabolite. This shifts the metabolic fate from toxic ring-opening to a predictable, easily excretable carbinol, achieving an optimal balance of stability and clearance.

Mechanistic CYP450 metabolic pathway demonstrating the protective effect of the -CF3 group.

Quantitative Data Summary

The table below illustrates how the dual substitution modulates intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM).

| Compound | t1/2 (min) | CLint (µL/min/mg) | Primary Metabolic Fate |

| Quinoline | 15.2 | 91.5 | Rapid aromatic oxidation (multiple sites) |

| 6-(Trifluoromethyl)quinoline | >120 | <10.0 | Highly stable, negligible clearance |

| 4-Methyl-6-(CF3)quinoline | 45.5 | 30.4 | Controlled benzylic hydroxylation (4-CH2OH) |

Self-Validating Protocol: Liver Microsomal Assay

To accurately determine t1/2 and CLint , we utilize an HLM assay[4]. This protocol is engineered with internal controls to validate enzymatic viability.

Step-by-Step Methodology:

-

Master Mix Preparation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) with 0.1 M phosphate buffer (pH 7.4) and 1 µM of 4-Methyl-6-(trifluoromethyl)quinoline.

-

Control Integration (Self-Validation): Run parallel incubations with (rapid clearance control) and (low clearance control).

-

Causality: If Verapamil is not rapidly cleared, the microsomes have lost enzymatic activity. If Warfarin is rapidly cleared, there is an analytical artifact.

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes; its absence acts as a negative control to rule out non-CYP degradation.

-

-

Kinetic Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately plunge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact kinetic time points.

-

-

Analysis: Centrifuge at 4000 x g for 10 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), t1/2 , and CLint .

Integrated ADME Workflow Visualization

To streamline the profiling of 4-Methyl-6-(trifluoromethyl)quinoline, both lipophilicity and metabolic stability assays should be executed in a parallel, high-throughput workflow.

Workflow for parallel lipophilicity and metabolic stability profiling of quinoline derivatives.

References

-

MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. URL:[Link]

-

ACS Publications. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega. URL: [Link]

Sources

The Strategic Role of the Trifluoromethyl Group (-CF₃) in Rational Drug Design

Executive Summary

The incorporation of fluorine into bioactive molecules has fundamentally transformed modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (-CF₃) group stands out as a highly privileged pharmacophore[1]. As a Senior Application Scientist, I have consistently utilized the strategic installation of -CF₃ groups to rescue failing drug programs by modulating physicochemical properties, enhancing metabolic stability, and optimizing target binding affinity[2]. This technical guide explores the mechanistic rationale, pharmacokinetic impact, and validated synthetic methodologies associated with the -CF₃ group.

Physicochemical Paradigm: The "Why" Behind -CF₃

The unique utility of the -CF₃ group stems from its distinct physicochemical profile. It is highly electronegative, exerting a strong inductive electron-withdrawing effect that can modulate the pKa of adjacent functional groups and stabilize carbanions[3].

Sterically, it possesses a van der Waals volume of 39.8 ų, making it significantly bulkier than a methyl group and roughly comparable to an isopropyl group[3]. This allows it to fill hydrophobic pockets in target proteins efficiently without excessive volume displacement[3]. Furthermore, it significantly enhances lipophilicity (Hansch π value of +0.88), which is a primary driver for cell membrane permeability and blood-brain barrier penetration[2][3].

Table 1: Comparative Physicochemical Properties

| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale / Impact in Drug Design |

| Hansch Lipophilicity (π) | +0.52 | +0.88 | -CF₃ increases logP/logD, enhancing passive membrane permeability[2]. |

| van der Waals Volume | 16.8 ų | 39.8 ų | -CF₃ provides superior steric bulk for hydrophobic pocket packing[3]. |

| Bond Dissociation Energy | 414.2 kJ/mol (C-H) | 485.3 kJ/mol (C-F) | The C-F bond is exceptionally strong, resisting enzymatic cleavage[2]. |

| Electronegativity (Pauling) | 2.55 (Carbon) | 3.98 (Fluorine) | -CF₃ exerts a strong inductive electron-withdrawing effect[3]. |

Pharmacokinetic & Metabolic Impact: The "How"

A primary reason for incorporating a -CF₃ group is to overcome metabolic liabilities. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize electron-rich aromatic rings and labile aliphatic C-H bonds (e.g., methyl groups)[4].

By replacing a metabolically susceptible -CH₃ group with a -CF₃ group, medicinal chemists can effectively block this oxidative pathway[4]. The causality here is rooted in bond thermodynamics: the high bond dissociation energy of the C-F bond (485.3 kJ/mol) prevents the initial hydrogen atom transfer (HAT) required for CYP450-mediated aliphatic oxidation[2]. This "metabolic switching" prolongs the drug's half-life, reduces intrinsic clearance, and limits the formation of downstream toxic metabolites[4].

CYP450 metabolic blocking logic utilizing -CF3 bioisosteric replacement.

Synthetic Methodologies: Nucleophilic Trifluoromethylation

The installation of the -CF₃ group requires specialized reagents. The most prominent in modern pharmaceutical synthesis is trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent[5]. This reagent allows for the direct nucleophilic trifluoromethylation of electrophiles such as aldehydes, ketones, and imines[5].

Mechanistic Causality: TMSCF₃ is relatively inert on its own. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF)[5]. The fluoride anion is highly nucleophilic towards silicon, attacking the TMS group to form a pentacoordinate hypervalent silicate intermediate. This intermediate collapses, releasing the highly reactive trifluoromethyl anion (CF₃⁻), which subsequently attacks the electrophilic carbonyl carbon[5].

Standardized Protocol: Nucleophilic Trifluoromethylation of a Ketone

This protocol is designed as a self-validating system to ensure high yield and reproducibility in early-stage drug discovery[5].

-

Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve the ketone substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add the Ruppert-Prakash reagent, TMSCF₃ (1.5 equiv), to the stirring solution.

-

Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: The activation step is highly exothermic; thermal control prevents the rapid decomposition of the CF₃ anion into difluorocarbene.

-

Catalytic Activation: Slowly add a catalytic amount of TBAF solution (0.1 equiv in THF) dropwise.

-

Reaction Propagation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material via TLC or GC-MS[5].

-

Quenching & Hydrolysis: Upon completion, quench the reaction with 1 M HCl. Causality: The initial reaction forms a silyl ether intermediate; the acidic quench hydrolyzes this ether to yield the final trifluoromethyl carbinol product[5].

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].

-

Self-Validation Step: Before proceeding to column chromatography, take a crude ¹⁹F NMR spectrum. A sharp singlet in the region of -70 to -80 ppm confirms the successful formation of the trifluoromethyl carbinol, validating the workflow.

Workflow and mechanistic logic of Ruppert-Prakash nucleophilic trifluoromethylation.

Case Studies in Applied Drug Design

The strategic deployment of the -CF₃ group is evident in numerous FDA-approved therapeutics, validating its role as a cornerstone of medicinal chemistry[1]:

-

Fluoxetine (Antidepressant): The incorporation of a para-trifluoromethyl group on the phenoxy ring significantly enhances the compound's lipophilicity, facilitating efficient penetration across the blood-brain barrier[2].

-

Efavirenz (Antiretroviral): The stereoselective addition of a -CF₃ group to a carbonyl precursor utilizing TMSCF₃ chemistry is a critical step in its synthesis, providing essential steric bulk and metabolic stability[5].

Conclusion

The trifluoromethyl group is far more than a simple structural appendage; it is a precision tool for rational drug design. By understanding the causality between its physicochemical properties (high electronegativity, optimal steric bulk, strong C-F bonds) and its biological effects (enhanced lipophilicity, CYP450 resistance), application scientists can systematically engineer superior, metabolically stable drug candidates.

Sources

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinoline Derivatives

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with profound pharmacological significance.[1][2] From the historic antimalarial quinine to modern anticancer, antimicrobial, and anti-inflammatory agents, quinoline derivatives are a cornerstone of medicinal chemistry and drug discovery.[3][4][5][6] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this vital ring system.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a powerful tool for generating polysubstituted quinolines.[9][10]

This guide offers an in-depth exploration of the Friedländer synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles. We provide field-proven protocols, troubleshooting advice, and a comparative analysis of catalytic systems to empower researchers, scientists, and drug development professionals to effectively leverage this classic reaction in their synthetic endeavors.

Section 1: Mechanistic Insights – The "Why" Behind the Synthesis

The Friedländer synthesis is fundamentally a cyclocondensation reaction that can be catalyzed by either acids or bases.[11][12] The reaction's versatility stems from two primary, competing mechanistic pathways, with the predominant route depending on the specific substrates and reaction conditions employed.[13][14] Understanding these pathways is critical for optimizing reaction outcomes and troubleshooting unexpected results.

Two Competing Pathways

The synthesis proceeds via an initial intermolecular condensation followed by an intramolecular cyclization and dehydration. The key difference lies in the first step:

-

Aldol-First Pathway: This route begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde.[14][15] This is followed by a rapid intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the aromatic quinoline ring. This pathway is often favored under basic conditions.

-

Schiff-Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (an imine) between the amine of the 2-aminoaryl substrate and the carbonyl of the methylene-containing reactant.[13][14] This is followed by an intramolecular aldol-type condensation and dehydration. This pathway is generally preferred under acidic conditions.

Caption: Competing mechanistic pathways of the Friedländer synthesis.

The Crucial Role of the Catalyst

The choice of catalyst is paramount and dictates not only the reaction pathway but also the efficiency, selectivity, and mildness of the conditions.[16][17]

-

Base Catalysts (e.g., KOH, KOtBu, DBU): These catalysts promote the deprotonation of the α-methylene compound, facilitating the initial aldol condensation.[11][16] However, they can also promote the self-condensation of the ketone reactant, a major side reaction that reduces yield.[18]

-

Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): Brønsted and Lewis acids activate the carbonyl group of the 2-aminoaryl compound, favoring the initial Schiff base formation.[16][19] This approach often minimizes the ketone self-condensation side reaction.[18] Modern methods have expanded the toolkit to include a wide array of milder and more efficient catalysts.

Section 2: A Comparative Overview of Catalytic Systems

While traditional methods often relied on harsh conditions (high temperatures and strong acids/bases), recent advancements have introduced a variety of catalytic systems that offer improved yields, milder conditions, and greater sustainability.[10][17]

| Catalyst Type | Examples | Advantages | Considerations | References |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | Inexpensive, effective, readily available. | Can require high temperatures; harsh conditions can degrade sensitive substrates. | [20][21] |

| Lewis Acids | ZnCl₂, MgCl₂, Cu(NO₃)₂, CAN | Mild conditions, high efficiency, good for electron-rich substrates. | Stoichiometric amounts may be needed; metal contamination of product. | [16][21][22] |

| Iodine (I₂) | Molecular Iodine | Mild, efficient, metal-free, often works under solvent-free conditions. | Requires workup to remove residual iodine. | [18][20] |

| Solid-Supported | P₂O₅/SiO₂, Nafion, Polymers | Easy catalyst removal/recycling, simplified workup, environmentally friendly. | Can have lower activity than homogeneous catalysts; potential for leaching. | [11][14][23][24] |

| Nanocatalysts | Fe₃O₄@SiO₂-based, Graphene Oxide | High surface area, high activity, reusable, can be magnetically separable. | Synthesis of catalyst can be complex; potential for aggregation. | [10][25] |

| Metal-Organic Frameworks (MOFs) | CuBTC | High concentration of active Lewis acid sites, high yields in short times. | Can be sensitive to moisture and air. | [26][27][28] |

| Catalyst-Free | Water, Ionic Liquids | "Green" chemistry approach, avoids catalyst cost and contamination. | Often requires higher temperatures; may not be suitable for all substrates. | [2][29] |

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification. Safety glasses, lab coats, and gloves are mandatory for all procedures. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Classic Acid-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline

This protocol details a general and robust procedure using p-toluenesulfonic acid (p-TsOH), a common and effective Brønsted acid catalyst.[30]

-

Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminobenzophenone and acetone.

-

Materials:

-

2-aminobenzophenone (1.0 eq)

-

Acetone (3.0 eq, serves as reactant and solvent)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Toluene (as an alternative solvent if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 eq) and acetone (3.0 eq).

-

Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzophenone spot indicates reaction completion. This typically takes 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If using acetone as the solvent, concentrate the mixture under reduced pressure to remove excess acetone.

-

Dissolve the residue in ethyl acetate (20 mL/mmol of starting material).

-

Transfer the solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid, followed by a wash with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-methyl-4-phenylquinoline.

-

Caption: General experimental workflow for Friedländer synthesis.

Protocol 2: Modern Iodine-Catalyzed, Solvent-Free Synthesis

This protocol offers a greener, milder alternative that often proceeds with high efficiency without the need for traditional solvents.[17][18]

-

Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and an active methylene compound.

-

Materials:

-

2-aminoaryl ketone (1.0 mmol)

-

Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

-

Molecular iodine (I₂) (10 mol %, ~25 mg)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol %).

-

Place the flask in a pre-heated oil bath at 80-100°C.

-

Stir the reaction mixture magnetically. The mixture will likely become a molten slurry.

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.

-

Work-up: Cool the reaction mixture to room temperature. The product may solidify.

-

Dissolve the mixture in ethyl acetate (20 mL).

-

Wash the organic solution with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to remove the iodine (the purple/brown color will disappear), followed by a brine wash (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by a short silica gel plug.

Protocol 3: Catalyst-Free Synthesis in Water

This environmentally benign protocol leverages the unique properties of water to drive the reaction, completely avoiding organic solvents and catalysts.[14][29]

-

Objective: To synthesize 1,2,3,4-tetrahydroacridine from 2-aminobenzaldehyde and cyclohexanone.

-

Materials:

-

2-aminobenzaldehyde (1 mmol)

-

Cyclohexanone (1.2 mmol)

-

Deionized water (5 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1 mmol), cyclohexanone (1.2 mmol), and deionized water (5 mL).[14]

-

Heat the mixture to 70°C with vigorous stirring for approximately 3 hours.[29]

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate.

-

Extract the product with ethyl acetate (3 x 10 mL).[14]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[14]

-

-

Purification: The product is often clean enough for subsequent use. Recrystallization from a suitable solvent can be performed if higher purity is required.

Section 4: Troubleshooting and Optimization

Low yields are a common challenge in the Friedländer synthesis.[17] A systematic approach to troubleshooting can often resolve these issues.

| Problem | Probable Cause(s) | Suggested Solution(s) | References |

| Low or No Yield | Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific substrates. | Screen alternative catalysts. If using a base, try an acid, and vice-versa. Consider modern catalysts like iodine or Lewis acids. | [16] |

| Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | Incrementally increase the temperature (in 10°C steps) while monitoring by TLC. If decomposition (darkening/tar) is observed, lower the temperature. | [17][18] | |

| Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant can slow the reaction. | Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Increase reaction time. Switch to a more forceful catalytic system or higher temperature. | [16] | |

| Major Side Product Formation | Ketone Self-Condensation: The most common side reaction, especially under basic conditions. | Switch from a base to an acid catalyst (e.g., p-TsOH). Try a slow addition of the ketone to the reaction mixture to keep its instantaneous concentration low. | [16][18] |

| Difficult Purification | Tar/Polymer Formation: Often caused by excessively high temperatures or prolonged reaction times. | Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. | [18] |

Conclusion

The Friedländer synthesis is a time-honored yet continually evolving reaction that provides indispensable access to the quinoline scaffold. By understanding the mechanistic underpinnings, carefully selecting from the expanding array of catalytic systems, and applying systematic troubleshooting, researchers can effectively synthesize a diverse range of substituted quinoline derivatives. The protocols and insights provided herein serve as a robust foundation for the application of this powerful reaction in the pursuit of novel therapeutics and advanced materials.

References

- Vertex AI Search. (n.d.). Friedländer Synthesis Mechanism Overview.

- Cheng, C. C., & Yan, S. J. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. Organic Preparations and Procedures International, 14(4), 275-281.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.

- BenchChem. (2025, November). Troubleshooting low yield in Friedländer quinoline synthesis.

- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.

- BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.

- A. A. Dos Santos, et al. (2018). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. D. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Retrieved from [Link]

- BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Paz, C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Retrieved from [Link]

-

Pérez-Mayoral, E., et al. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(12), 3465-3472. Retrieved from [Link]

-

Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Retrieved from [Link]

-

Wang, X., et al. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(5), 301-306. Retrieved from [Link]

-

Furness, K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.

-

Kumar, A., & Kumar, V. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 22, 1-25. Retrieved from [Link]

-

Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1369-1393. Retrieved from [Link]

-

Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

- Pérez-Mayoral, E., et al. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. RSC Publishing.

-

Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 609-629. Retrieved from [Link]

- Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5997-6017.

-

Haddadin, M. J., et al. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 54(1), 1-5. Retrieved from [Link]

-

Orozco, D., et al. (2018). Synthesis of 2-arylquinoline via a modified Friedländer reaction of 2-aminobenzyl alcohols and arylacetilenes. ResearchGate. Retrieved from [Link]

-

Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(18), 6516. Retrieved from [Link]

-

Kamal, A., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4725-4728. Retrieved from [Link]

-

Verma, S., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Current Organic Synthesis, 16(1), 125-132. Retrieved from [Link]

- Request PDF. (2025, August 6). Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. ResearchGate.

-

Sharma, S., et al. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Advances, 15, 10050-10075. Retrieved from [Link]

-

Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]

-

Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. iipseries.org [iipseries.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 24. researchgate.net [researchgate.net]

- 25. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines...: Ingenta Connect [ingentaconnect.com]

- 26. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. organic-chemistry.org [organic-chemistry.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Revolutionizing Quinoline Synthesis: A Microwave-Assisted Approach to 4-Methyl-6-(trifluoromethyl)quinoline

Introduction: The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. Among these, 4-Methyl-6-(trifluoromethyl)quinoline stands as a crucial building block for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 4-Methyl-6-(trifluoromethyl)quinoline via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This method offers significant advantages over conventional heating, including drastically reduced reaction times, often leading to higher yields and a greener chemical process.[2][3]

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating methods that rely on conduction and convection to transfer energy, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This localized and instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][4] Key advantages of MAOS include:

-

Accelerated Reaction Rates: Significant reduction in reaction times.[2][4]

-

Higher Yields: Often improved product yields due to minimized side reactions and decomposition.[2]

-

Enhanced Purity: Cleaner reaction profiles with fewer byproducts.[2]

-

Energy Efficiency: Lower energy consumption compared to conventional heating methods.

-

Greener Chemistry: Potential for solvent-free reactions, reducing waste.[5]

The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of many boronic acids.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in our case, 4-chloro-6-(trifluoromethyl)quinoline) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (the methyl group) is transferred to the palladium center, typically requiring activation by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Methyl-6-(trifluoromethyl)quinoline

This protocol is adapted from established procedures for microwave-assisted Suzuki-Miyaura couplings of haloquinolines.[4]

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-6-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | 1.0 | 1.0 |

| Methylboronic acid | CH₅BO₂ | 59.86 | 1.5 | 1.5 |

| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.05 | 0.05 |

| Sodium Carbonate (2M aqueous solution) | Na₂CO₃ | 105.99 | 2.0 | 2.0 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 5 mL | - |

Equipment:

-

Dedicated scientific microwave reactor

-

10 mL pressure-rated microwave vial

-

Magnetic stir bar

-

Standard laboratory glassware for work-up and purification

-

Flash chromatography system

Step-by-Step Protocol:

-

Reaction Setup: In a 10 mL pressure-rated microwave vial, combine 4-chloro-6-(trifluoromethyl)quinoline (1.0 mmol, 231.6 mg), methylboronic acid (1.5 mmol, 89.8 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35.1 mg).

-

Addition of Reagents: Add a magnetic stir bar to the vial. Subsequently, add acetonitrile (5 mL) followed by the 2M aqueous sodium carbonate solution (1 mL, 2.0 mmol).

-

Vial Sealing: Securely cap the microwave vial.

-

Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 140 °C for 15 minutes. The initial power should be moderated by the instrument to maintain the set temperature.

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This is typically achieved using a flow of compressed air integrated into the microwave system.

-

Work-up: Once cooled, open the vial and transfer the contents to a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be determined by thin-layer chromatography (TLC) analysis.[8]

-

Characterization: The pure fractions, as identified by TLC, are combined and the solvent is removed under vacuum to yield 4-Methyl-6-(trifluoromethyl)quinoline as the final product. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Visualizing the Workflow

Caption: Experimental workflow for the microwave-assisted synthesis.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or short reaction time. | Ensure the palladium catalyst is fresh. Increase the reaction temperature in 10 °C increments or prolong the irradiation time. Consider a more active catalyst system, such as one with a more electron-rich phosphine ligand. |

| Formation of Side Products | Decomposition at high temperatures or competing side reactions (e.g., homocoupling). | Lower the reaction temperature. Screen different bases or solvents. For instance, a milder base like potassium carbonate (K₂CO₃) could be tested.[7] |

| Difficulty in Purification | Co-elution of impurities with the product. | Optimize the mobile phase for column chromatography by testing various solvent systems with TLC.[8] If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[9] Recrystallization from a suitable solvent system can also be an effective purification method.[8] |

Conclusion

The described microwave-assisted Suzuki-Miyaura cross-coupling protocol provides a rapid, efficient, and scalable method for the synthesis of 4-Methyl-6-(trifluoromethyl)quinoline. By leveraging the advantages of microwave heating, this procedure dramatically reduces reaction times and can lead to improved yields and purity compared to conventional methods. This approach is well-suited for the rapid generation of libraries of quinoline derivatives for drug discovery and materials science applications, underscoring the power of modern synthetic techniques in advancing scientific research.

References

-

Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. [Link]

-

Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJSAT. [Link]

-

Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. [Link]

-

Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH. [Link]

-

EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.[Link]

-

An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]

-

1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

-

Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[Link]

-

Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PMC. [Link]

-

Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry (RSC Publishing). [Link]

-

An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.[Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. ResearchGate. [Link]

-

Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PMC. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijsat.org [ijsat.org]

- 4. mdpi.com [mdpi.com]

- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-Methyl-6-(trifluoromethyl)quinoline as a Privileged Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of starting materials dictates the efficiency of the drug discovery pipeline. 4-Methyl-6-(trifluoromethyl)quinoline (CAS: 40716-16-3) [1] represents a highly versatile, "privileged" heterocycle. By combining the robust target-binding capabilities of the quinoline core with the distinct physicochemical enhancements of a trifluoromethyl group, this building block serves as a foundational scaffold for developing targeted kinase inhibitors[2] and advanced anti-infective agents.

This application note provides an authoritative guide on the structural rationale, physicochemical properties, and validated synthetic workflows for utilizing 4-Methyl-6-(trifluoromethyl)quinoline in late-stage drug development.

Pharmacophore Rationale: The Logic of Molecular Design

The utility of this specific building block is rooted in the synergistic effects of its three primary structural features:

-

The Quinoline Core : The quinoline ring is a historically validated pharmacophore[3]. Its planar, heteroaromatic structure facilitates strong π−π stacking interactions within the ATP-binding pockets of kinases, while the nitrogen lone pair acts as a critical hydrogen-bond acceptor in the kinase hinge region[4].

-

The 6-Trifluoromethyl (-CF3) Group : The introduction of a -CF3 group at the 6-position is a calculated bioisosteric strategy[5]. It significantly enhances the molecule's lipophilicity (LogP), thereby improving cellular membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the strong electron-withdrawing nature of the -CF3 group modulates the pKa of the quinoline nitrogen, optimizing target residence time, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the highly vulnerable C6 position[6].

-

The 4-Methyl Group : This moiety acts as a highly reactive synthetic handle. It allows for late-stage functionalization (LSF) via radical halogenation or oxidation, enabling medicinal chemists to rapidly generate diverse libraries of alkylating agents or amides without disrupting the primary binding interface of the quinoline core.

Physicochemical Properties & ADME Impact

The following table summarizes the quantitative data and predictive pharmacological impact of the building block's features:

| Property | Value | Pharmacological Implication |

| CAS Number | 40716-16-3[1] | Unique identifier for sourcing and regulatory tracking. |

| Molecular Formula | C11H8F3N | Defines the core scaffold mass and elemental composition. |

| Predicted LogP | ~3.2 - 3.8 | Optimal lipophilicity for oral bioavailability and cellular uptake[5]. |

| Metabolic Stability | High (at C6) | The -CF3 group sterically and electronically shields the C6 position from CYP450 oxidation[6]. |

| Hydrogen Bonding | 1 Acceptor (N) | Essential for anchoring to the hinge region of kinase ATP-binding pockets[2]. |

Key Experimental Workflows & Protocols

To maximize the utility of 4-Methyl-6-(trifluoromethyl)quinoline, researchers must employ highly selective functionalization strategies. The following protocols detail the causality and step-by-step methodology for two critical transformations.

Protocol 1: Synthesis of 4-(Bromomethyl)-6-(trifluoromethyl)quinoline via Radical Halogenation

Causality & Logic : The 4-methyl group is uniquely activated for radical substitution. While the electron-withdrawing -CF3 group slightly deactivates the overall ring system, it makes the benzylic position highly selective for bromination over electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) is utilized as a thermal radical initiator to ensure a steady chain reaction with N-bromosuccinimide (NBS).

Step-by-Step Methodology :

-

Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-Methyl-6-(trifluoromethyl)quinoline (1.0 eq, 10 mmol) in 50 mL of anhydrous trifluorotoluene (a greener, non-ozone-depleting alternative to CCl4).

-

Reagent Addition : Add N-bromosuccinimide (NBS, 1.1 eq, 11 mmol) and AIBN (0.1 eq, 1 mmol) to the stirring solution.

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to 85°C for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1) to prevent over-bromination (formation of the dibromomethyl byproduct).

-

Workup : Once complete, cool the reaction to 0°C. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite and wash with cold dichloromethane (DCM).

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of 0-10% EtOAc in Hexanes) to yield the pure 4-(bromomethyl) intermediate as a self-validating precursor for subsequent nucleophilic substitutions (e.g., with amines or alcohols).

Protocol 2: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)quinoline via N-Oxide Activation

Causality & Logic : Direct nucleophilic functionalization at the C2 position of quinolines is notoriously difficult. By first oxidizing the quinoline nitrogen to an N-oxide, the C2 position becomes highly electrophilic. Subsequent treatment with Phosphorus oxychloride (POCl3) drives a Vilsmeier-type rearrangement and rearomatization, installing a reactive chloride at C2. This intermediate is essential for synthesizing 2-anilinoquinolines, a proven chemotype for inhibiting Protein Kinase Novel 3 (PKN3) and G-associated kinase (GAK)[4].

Step-by-Step Methodology :

-

N-Oxidation : Dissolve the building block (1.0 eq, 10 mmol) in 40 mL of anhydrous DCM. Cool to 0°C and portion-wise add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq, 12 mmol). Stir at room temperature for 12 hours.

-

N-Oxide Isolation : Quench the reaction with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate to yield the crude N-oxide.

-

Chlorination : Dissolve the crude N-oxide in 30 mL of anhydrous toluene. Cool to 0°C and add POCl3 (3.0 eq, 30 mmol) dropwise to control the exothermic complexation.

-

Rearomatization : Heat the mixture to 90°C for 3 hours. The reaction is complete when the N-oxide is fully consumed (verified by LC-MS).

-

Workup & Purification : Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize slowly with solid Na2CO3 until pH ~8. Extract with EtOAc (3 x 50 mL), wash with brine, dry, and concentrate. Purify via silica gel chromatography to isolate the 2-chloro derivative, ready for SNAr or Buchwald-Hartwig cross-coupling.

Mandatory Visualizations

Workflow A: Synthetic Logic & Library Generation

The following diagram illustrates the divergent synthetic pathways enabled by the functional groups of 4-Methyl-6-(trifluoromethyl)quinoline.

Caption: Divergent synthetic workflow from 4-Methyl-6-(trifluoromethyl)quinoline to drug candidates.

Workflow B: Pharmacological Signaling Pathway (Kinase Inhibition)

Once synthesized, quinoline-based derivatives often act as competitive ATP inhibitors. The diagram below maps the inhibition of Protein Kinase Novel 3 (PKN3), a target implicated in tumor metastasis[2].

Caption: Mechanism of action for quinoline-derived PKN3 inhibitors blocking tumor metastasis.

References

-

Asquith, C. R. M., et al. "Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype." bioRxiv (2020). URL:[Link]

-

Zheng, Y., et al. "Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma." Journal of Medicinal Chemistry (ACS Publications, 2024). URL:[Link]

-

Hassan, A., et al. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Molecules (PMC, 2021). URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Use of 4-Methyl-6-(trifluoromethyl)quinoline in developing fluorescent probes

Advanced Application Note: Synthesis and Validation of Fluorescent Probes using 4-Methyl-6-(trifluoromethyl)quinoline

Executive Summary & Mechanistic Rationale

The development of advanced fluorescent probes for live-cell imaging relies heavily on the strategic selection of core fluorophore scaffolds. 4-Methyl-6-(trifluoromethyl)quinoline (CAS 40716-16-3) has emerged as a highly versatile building block for synthesizing Near-Infrared (NIR), environmentally sensitive probes [1, 2].

As a Senior Application Scientist, I select this specific molecule for two critical structural reasons:

-

The C4-Methyl Reactive Site: The methyl group at the 4-position of the quinoline ring exhibits latent CH-acidity. Upon N-alkylation (quaternization), this acidity is dramatically amplified, allowing for facile Knoevenagel condensation with aromatic aldehydes to build extended Donor-π-Acceptor (D-π-A) hemicyanine architectures [3].

-

The 6-Trifluoromethyl (-CF3) Enhancer: The -CF3 group is a potent electron-withdrawing group (EWG). Its strong inductive (-I) effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline acceptor. This reduces the HOMO-LUMO gap, red-shifting the emission into the NIR window. Furthermore, it enhances the Intramolecular Charge Transfer (ICT) efficiency, yielding exceptionally large Stokes shifts that eliminate excitation back-scattering and background autofluorescence [1].

This application note details the synthesis, photophysical characterization, and live-cell validation of a mitochondria-targeted, viscosity-sensitive molecular rotor probe derived from 4-Methyl-6-(trifluoromethyl)quinoline.